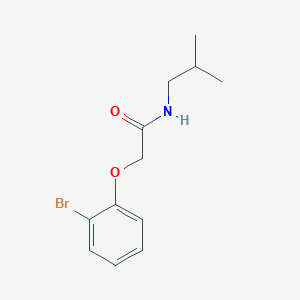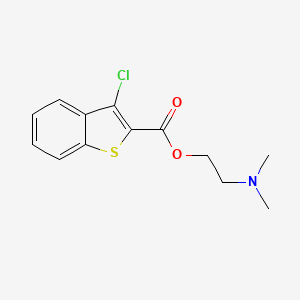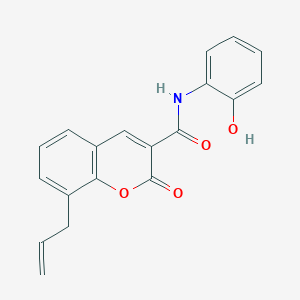
2-(2-bromophenoxy)-N-isobutylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-isobutylacetamide, also known as BPAI, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.
Mecanismo De Acción
2-(2-bromophenoxy)-N-isobutylacetamide selectively binds to the mGluR5 receptor and blocks its activation by glutamate, which is a neurotransmitter involved in various neurological processes. The mGluR5 receptor is widely distributed in the brain and plays a crucial role in modulating synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-(2-bromophenoxy)-N-isobutylacetamide reduces the excitatory neurotransmission and modulates the glutamate signaling pathway, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the striatum, reducing the expression of immediate early genes in the prefrontal cortex, and modulating the glutamate signaling pathway. 2-(2-bromophenoxy)-N-isobutylacetamide has also been found to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromophenoxy)-N-isobutylacetamide has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its high potency, and its ability to penetrate the blood-brain barrier. However, 2-(2-bromophenoxy)-N-isobutylacetamide has some limitations, including its potential off-target effects, its short half-life, and its poor solubility.
Direcciones Futuras
There are several future directions for the research on 2-(2-bromophenoxy)-N-isobutylacetamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 2-(2-bromophenoxy)-N-isobutylacetamide on neurological function, and the exploration of the therapeutic potential of 2-(2-bromophenoxy)-N-isobutylacetamide in other neurological disorders. Furthermore, the combination of 2-(2-bromophenoxy)-N-isobutylacetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.
Métodos De Síntesis
The synthesis of 2-(2-bromophenoxy)-N-isobutylacetamide involves the reaction of 2-bromophenol with isobutylamine to form 2-bromophenoxy-N-isobutylacetamide. The reaction is catalyzed by acetic anhydride and triethylamine, and the product is purified by column chromatography. The yield of the synthesis is around 70%, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce the motor symptoms of Parkinson's disease in animal models by blocking the mGluR5 receptor. In addition, 2-(2-bromophenoxy)-N-isobutylacetamide has been found to improve cognitive deficits in animal models of schizophrenia by modulating the glutamate signaling pathway. Furthermore, 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEVICYZXCDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5683492.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5683500.png)

![ethyl 1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5683507.png)

![2-benzyl-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683527.png)
![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)


![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)